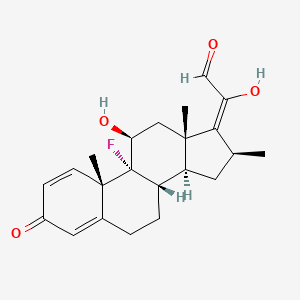
(E)-Betamethasone-Delta17,20 21-Aldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregna-1,4,17(20)-trien-21-al,9-fluoro-11,20-dihydroxy-16-methyl-3-oxo-, (11b,16b,17E)- is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is likely used in various scientific and medical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such complex steroid compounds typically involves multiple steps, including the formation of the steroid nucleus, introduction of functional groups, and specific modifications to achieve the desired structure. Common methods may include:
Oxidation and Reduction Reactions: To introduce or modify hydroxyl groups.
Halogenation: Introduction of the fluorine atom.
Aldol Condensation: Formation of the aldehyde group.
Industrial Production Methods
Industrial production of steroid compounds often involves large-scale organic synthesis techniques, including:
Fermentation: Using microorganisms to produce steroid precursors.
Chemical Synthesis: Multi-step processes involving various organic reactions.
Purification: Techniques such as crystallization and chromatography to obtain pure compounds.
化学反应分析
Types of Reactions
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Introduction of halogen atoms like fluorine.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Fluorine gas, hydrogen fluoride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would include various hydroxylated, halogenated, and oxidized derivatives of the original steroid compound.
科学研究应用
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of other complex steroid compounds.
Study of Reaction Mechanisms: Understanding how different functional groups affect reactivity.
Biology
Hormone Research: Studying the effects of synthetic steroids on biological systems.
Enzyme Interaction: Investigating how these compounds interact with enzymes involved in steroid metabolism.
Medicine
Pharmaceuticals: Potential use in the development of drugs for various conditions, such as inflammation, hormonal imbalances, and certain cancers.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Agriculture: Potential use in veterinary medicine and animal husbandry.
Cosmetics: Ingredients in skincare and cosmetic products.
作用机制
The mechanism of action of steroid compounds typically involves interaction with specific receptors in the body. These receptors are often nuclear receptors that regulate gene expression. The compound may:
Bind to Receptors: Such as glucocorticoid or mineralocorticoid receptors.
Modulate Gene Expression: Affecting the transcription of target genes.
Influence Cellular Pathways: Involved in inflammation, metabolism, and immune response.
相似化合物的比较
Similar Compounds
Corticosteroids: Such as prednisone and dexamethasone.
Anabolic Steroids: Such as testosterone and nandrolone.
Progestins: Such as progesterone and medroxyprogesterone acetate.
Uniqueness
This compound’s unique combination of functional groups, such as the fluorine atom and specific hydroxylation pattern, may confer distinct biological activities and pharmacological properties compared to other steroids.
属性
分子式 |
C22H27FO4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
(2E)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17+/t12-,15-,16-,18-,20-,21-,22-/m0/s1 |
InChI 键 |
TYYMPHSFTLTHRI-VBXWISPOSA-N |
手性 SMILES |
C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(\C=O)/O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



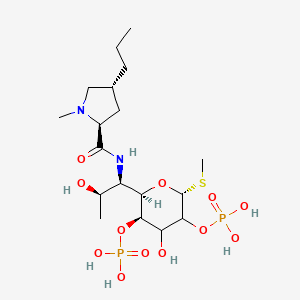
![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
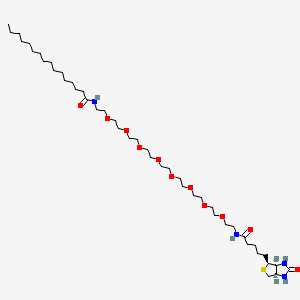

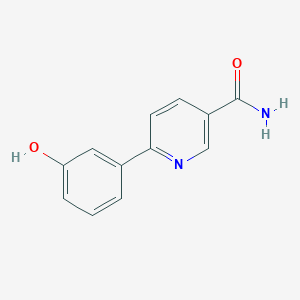
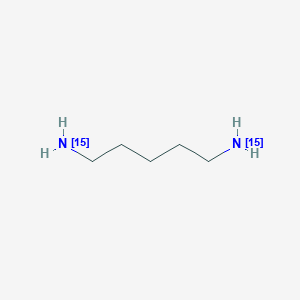

![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
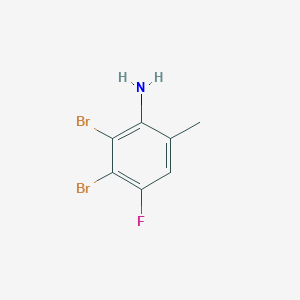

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
